molecular formula C14H13N3O2S B242207 3-(2,5-Dimethylphenyl)-5-cyano-6-methylthiopyrimidine-2,4(1H)-dione

3-(2,5-Dimethylphenyl)-5-cyano-6-methylthiopyrimidine-2,4(1H)-dione

Katalognummer B242207
Molekulargewicht: 287.34 g/mol
InChI-Schlüssel: BWKSCBJHMOMPSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,5-Dimethylphenyl)-5-cyano-6-methylthiopyrimidine-2,4(1H)-dione, also known as DMPT, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. DMPT is a yellow crystalline powder that is soluble in water and organic solvents. It is a derivative of the pyrimidine family of compounds and has a unique chemical structure that makes it useful for various purposes.

Wirkmechanismus

The mechanism of action of 3-(2,5-Dimethylphenyl)-5-cyano-6-methylthiopyrimidine-2,4(1H)-dione is not fully understood, but it is believed to act on various pathways in the body, including the hypothalamic-pituitary-gonadal axis and the immune system. 3-(2,5-Dimethylphenyl)-5-cyano-6-methylthiopyrimidine-2,4(1H)-dione has been shown to increase the secretion of growth hormone and luteinizing hormone, which may contribute to its growth-promoting effects in animals.
Biochemical and Physiological Effects:
3-(2,5-Dimethylphenyl)-5-cyano-6-methylthiopyrimidine-2,4(1H)-dione has been shown to have various biochemical and physiological effects in animals, including increased growth, improved feed efficiency, reduced stress response, and enhanced immune function. It has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential in various diseases.

Vorteile Und Einschränkungen Für Laborexperimente

3-(2,5-Dimethylphenyl)-5-cyano-6-methylthiopyrimidine-2,4(1H)-dione has several advantages for use in lab experiments, including its solubility in water and organic solvents, its stability under various conditions, and its ability to improve the growth and survival of animals. However, there are also limitations to its use, including the need for careful dosing and monitoring, the potential for toxicity at high doses, and the need for further studies to fully understand its mechanism of action.

Zukünftige Richtungen

There are several future directions for research on 3-(2,5-Dimethylphenyl)-5-cyano-6-methylthiopyrimidine-2,4(1H)-dione, including:
1. Further studies on its mechanism of action and potential therapeutic applications in various diseases.
2. Development of new synthesis methods and formulations for improved efficacy and safety.
3. Evaluation of its environmental impact and potential for use in sustainable agriculture and aquaculture practices.
4. Investigation of its potential as a biomarker for disease diagnosis and prognosis.
5. Exploration of its potential as a tool for studying various biological pathways and processes.
In conclusion, 3-(2,5-Dimethylphenyl)-5-cyano-6-methylthiopyrimidine-2,4(1H)-dione is a unique chemical compound with potential applications in various fields, including agriculture, aquaculture, and medicine. Its mechanism of action and biochemical and physiological effects are still being studied, but it has shown promise as a therapeutic agent for various diseases and as a tool for studying biological pathways and processes. Further research is needed to fully understand its potential and limitations.

Synthesemethoden

3-(2,5-Dimethylphenyl)-5-cyano-6-methylthiopyrimidine-2,4(1H)-dione can be synthesized through various methods, including the reaction of 2,5-dimethylphenylamine with cyanoacetic acid in the presence of a catalyst. Another method involves the reaction of 2,5-dimethylphenylamine with thiourea and cyanoacetic acid in the presence of a catalyst. These methods are relatively simple and efficient, and they produce high yields of 3-(2,5-Dimethylphenyl)-5-cyano-6-methylthiopyrimidine-2,4(1H)-dione.

Wissenschaftliche Forschungsanwendungen

3-(2,5-Dimethylphenyl)-5-cyano-6-methylthiopyrimidine-2,4(1H)-dione has been studied extensively for its potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, 3-(2,5-Dimethylphenyl)-5-cyano-6-methylthiopyrimidine-2,4(1H)-dione has been shown to improve the growth and feed efficiency of livestock, such as pigs, chickens, and fish. It has also been used as a feed additive to reduce the environmental impact of animal waste.
In aquaculture, 3-(2,5-Dimethylphenyl)-5-cyano-6-methylthiopyrimidine-2,4(1H)-dione has been shown to improve the growth and survival of fish and shrimp. It has also been used to reduce the stress response of fish during transportation and handling.
In medicine, 3-(2,5-Dimethylphenyl)-5-cyano-6-methylthiopyrimidine-2,4(1H)-dione has been studied for its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. It has been shown to have anti-tumor and neuroprotective effects in animal models.

Eigenschaften

Produktname

3-(2,5-Dimethylphenyl)-5-cyano-6-methylthiopyrimidine-2,4(1H)-dione

Molekularformel

C14H13N3O2S

Molekulargewicht

287.34 g/mol

IUPAC-Name

3-(2,5-dimethylphenyl)-6-methylsulfanyl-2,4-dioxo-1H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C14H13N3O2S/c1-8-4-5-9(2)11(6-8)17-13(18)10(7-15)12(20-3)16-14(17)19/h4-6H,1-3H3,(H,16,19)

InChI-Schlüssel

BWKSCBJHMOMPSV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C(=C(NC2=O)SC)C#N

Kanonische SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C(=C(NC2=O)SC)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.